molecular formula C6H8N2 B089654 2,5-Dimethylpyrazine CAS No. 123-32-0

2,5-Dimethylpyrazine

Numéro de catalogue B089654
Numéro CAS: 123-32-0
Poids moléculaire: 108.14 g/mol
Clé InChI: LCZUOKDVTBMCMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,5-Dimethylpyrazine is a pyrazine compound that is mainly formed in food products such as cooked rice or roasted peanuts due to the Maillard reaction between sugars and proteins during cooking or roasting process .


Synthesis Analysis

2,5-Dimethylpyrazine can be synthesized from L-Threonine by a simple bacterial manipulation system . The synthesis involves the use of L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21, NADH oxidase (EhNOX) from Enterococcus hirae, aminoacetone oxidase (ScAAO) from Streptococcus cristatus and L-threonine transporter protein (EcSstT) from Escherichia coli BL21 . Another method involves the interaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts; by self-condensation of aminoacetone, followed by oxidation with mercury chloride .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethylpyrazine is C6H8N2 . The complexation of 2,5-dimethylpyrazine (2,5-DMP) with 2,5-dichloro-3,6-dihydroxy-p-benzoquinone (CLA) leads to the formation of the hydrogen bonded OH⋯N infinite chains without any proton transfer .


Chemical Reactions Analysis

2,5-Dimethylpyrazine is formed in food products such as cooked rice or roasted peanuts due to the Maillard reaction between sugars and proteins during cooking or roasting process .


Physical And Chemical Properties Analysis

2,5-Dimethylpyrazine is a liquid with a refractive index of n20/D 1.502 (lit.) . It has a boiling point of 155 °C (lit.) and a density of 0.99 g/mL at 25 °C (lit.) . It is colorless to pale yellow with a distinct odor resembling roasted peanuts or coffee .

Applications De Recherche Scientifique

Biofuel Production

2,5-Dimethylpyrazine (2,5-DMP) is used in the production of biofuels . It’s an attractive alternative to chemical synthesis, and recent studies have focused on engineering microbes like Escherichia coli for high-yielding 2,5-DMP synthesis .

Food Flavoring

2,5-DMP is a permissible food flavoring agent used in the preparation of flavorings for various foods such as cocoa, coffee beans, peanut beans, wheat gluten, meats, nuts, and potatoes .

Pharmaceutical Applications

In the pharmaceutical industry, 2,5-DMP is an important raw material for the preparation of 5-methylpyrazine-2-carboxylic acid . This substance is structurally related to the final synthesis of sulfonylurea derivatives and is used in the treatment of type II diabetes .

Lipid-Lowering Drug Synthesis

2,5-DMP is also an intermediate in the synthesis of the lipid-lowering drug amoxicillin .

Microbial Cell Factories

Efforts have been made to develop efficient microbial cell factories for the production of 2,5-DMP . The previously reported recombinant strains have exhibited low yields and relied on expensive antibiotics and inducers .

Tea Flavoring

The concentration of 2,5-dimethylpyrazine increases significantly by adding additional l-theanine to 2nd roasted tea . It contributes to the formation of a key roasted peanutty flavor in Oolong tea .

Tuberculosis Treatment

2,5-Dimethyl pyrazine is used in the creation of pyrazinamide, an essential component in treating tuberculosis . It combines with other antitubercular drugs to combat Mycobacterium tuberculosis infections .

Mécanisme D'action

Target of Action

2,5-Dimethylpyrazine (2,5-DMP) is a pyrazine compound that primarily targets L-threonine dehydrogenase (EcTDH) , an enzyme found in Escherichia coli . This enzyme plays a crucial role in the metabolic pathways involved in the synthesis of 2,5-DMP .

Mode of Action

The interaction of 2,5-DMP with its target, L-threonine dehydrogenase, leads to the oxidation of L-threonine . This reaction is part of a series of biochemical reactions that ultimately result in the synthesis of 2,5-DMP .

Biochemical Pathways

The synthesis of 2,5-DMP involves the reconstruction of metabolic pathways and the enhancement of cofactors regeneration . The process begins with the oxidation of L-threonine by L-threonine dehydrogenase . The product of this reaction, L-2-amino-acetoacetate, is unstable and can decarboxylate to form aminoacetone . Aminoacetone then spontaneously converts to 2,5-DMP in a pH-dependent reaction .

Pharmacokinetics

It’s known that 2,5-dmp is synthesized in engineered escherichia coli, suggesting that it may be metabolized and excreted by similar microbial systems .

Result of Action

The action of 2,5-DMP results in various molecular and cellular effects. It has been reported to induce programmed cell death and suppress angiogenesis, which are crucial processes in tumor development and progression . Additionally, 2,5-DMP demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi .

Action Environment

The action of 2,5-DMP can be influenced by environmental factors. For instance, the synthesis of 2,5-DMP in Escherichia coli is optimized under certain reaction conditions . Furthermore, the spontaneous conversion of aminoacetone to 2,5-DMP is a pH-dependent reaction , indicating that the acidity or alkalinity of the environment can influence the efficacy and stability of 2,5-DMP.

Safety and Hazards

2,5-Dimethylpyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Orientations Futures

Recently, engineering microbes to produce 2,5-DMP has become an attractive alternative to chemical synthesis approach . In the future, metabolic engineering strategies could be used to optimize the modified Escherichia coli BL21 (DE3) strain for efficient synthesis of 2,5-DMP .

Propriétés

IUPAC Name

2,5-dimethylpyrazine
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InChI

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3
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InChI Key

LCZUOKDVTBMCMX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CN=C(C=N1)C
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Molecular Formula

C6H8N2
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DSSTOX Substance ID

DTXSID6047652
Record name 2,5-Dimethylpyrazine
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Molecular Weight

108.14 g/mol
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Physical Description

Colorless liquid with a pleasant odor; mp = 15 deg C; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with an earthy, potato-like odour
Record name 2,5-Dimethylpyrazine
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Boiling Point

154.00 to 156.00 °C. @ 760.00 mm Hg
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,5-Dimethylpyrazine
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Density

0.982-1.000
Record name 2,5-Dimethylpyrazine
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Vapor Pressure

1.5 [mmHg]
Record name 2,5-Dimethylpyrazine
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Product Name

2,5-Dimethylpyrazine

CAS RN

123-32-0
Record name 2,5-Dimethylpyrazine
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Record name 2,5-DIMETHYLPYRAZINE
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Melting Point

15 °C
Record name 2,5-Dimethylpyrazine
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Synthesis routes and methods

Procedure details

An alternate pathway for the synthesis of piperazine-2,5-dicarboxylates 64-66 involved reduction of the corresponding pyrazine precursors. Preparation of piperazine-2,5-dicarboxylic acid 64 had been reported in Felder, Von E., Maffei, S., Peitra, S. and Pitre, D., Helv. Chim. Acta. 1960, 43, 888-896, from pyrazine diester 83. Hydrolsis of 83 followed by hydrogenation of the alkaline solution at room temperature was reported to afford trans-64, but no evidence for the geometric assignment was provided. Diacid 64 was prepared from the corresponding pyrazine 82. Synthesis of pyrazine-2,5-dicarboxylic acid 82 had been reported by several authors. See Krems, I. J., and Spoerri, P. E., J. Amer. Chem. Soc. 1946, 68, 527-528; Mager, H. I. X. and Berends, W., Rec. Trav. Chim. 1958, 77, 827-841; Kimura, T., Yamada, S., Kanzahi, K. and Kato, K., Jpn. Patent 1960, 10,510 through Chem. ABs. 1961, 55, 9439; Schut, W. J., Mager, H. I. X., and Berends, W., Rec Trav. Chim. 1961, 80, 391-398 and Fujii, S., Kikucki, R. and Kushida, H., J. Org. Chem. 1966, 31, 2239-2241. Oxidation using SeO2 in refluxing pyridine-water afforded 82 in 65-71% yield from commercially available 2,5-dimethylpyrazine. An alkaline solution of diacid 82 at 50°-60° C. and 40-42 psi H2 pressure using Pd/C catalyst over a period of 12 h afforded an isomeric mixture of 64 in 98% yield. The isomers were separated by crystallization from water under controlled pH. The trans isomer crystallized at pH 5.5-6.5. Further acidification to pH 4.0-5.0 resulted in crystallization of cis-64. Geometric configurations were assigned by [1H]--NMR analysis. ##STR27##
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pyridine water
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piperazine-2,5-dicarboxylates
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pyrazine diester
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83
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What gives roasted foods and fermented products their characteristic aroma?

A1: 2,5-Dimethylpyrazine is a volatile compound often described as having a nutty, roasted, or earthy aroma. It is a significant contributor to the aroma of numerous foods, including roasted coffee, nuts, cooked meats, and fermented products like soy sauce and natto. [, , , , , ]

Q2: How does the formation of 2,5-dimethylpyrazine relate to different food processing techniques?

A2: The formation of 2,5-dimethylpyrazine is influenced by factors like temperature and reaction time, often arising from the Maillard reaction during cooking. In cocoa bean fermentation, the type and amount of 2,5-dimethylpyrazine varied depending on the fermentation technique used. [, ] Roasting of Polygonatum odoratum root revealed a higher concentration of 2,5-dimethylpyrazine at specific temperatures. []

Q3: What is known about the biological activity of 2,5-dimethylpyrazine in mammals?

A3: Studies in rats have shown that 2,5-dimethylpyrazine can influence reproductive organs. In females, it appears to have a direct inhibitory effect on the uterus, reducing its weight and the uptake of estradiol. [, ] In males, 2,5-dimethylpyrazine decreased prostate and seminal vesicle weight, possibly by affecting testosterone levels. [, ]

Q4: How does 2,5-dimethylpyrazine act as a pheromone in mice?

A4: 2,5-dimethylpyrazine is a pheromone released by female mice, particularly when housed in high-density groups. [, , ] It appears to play a role in regulating reproductive behavior, with exposure linked to delayed puberty and lower reproductive success in females. [, ]

Q5: What effects does 2,5-dimethylpyrazine have on cell proliferation in the mouse brain?

A5: Interestingly, 2,5-dimethylpyrazine has been shown to increase cell proliferation in the subventricular zone (SVZ) of the male mouse brain. This suggests a potential role for this compound in adult neurogenesis, a process of generating new neurons in the adult brain. []

Q6: What is the molecular formula and weight of 2,5-dimethylpyrazine?

A6: 2,5-Dimethylpyrazine has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. []

Q7: How can 2,5-dimethylpyrazine be synthesized?

A7: Several methods exist for the synthesis of 2,5-dimethylpyrazine. One method involves a continuous feeding reaction using isopropanolamine as a raw material in the presence of a specific catalyst and controlled temperature and pressure. [] Another method utilizes epoxypropane, ammonia, and ammonium bicarbonate as raw materials with a copper-zinc catalyst in a fixed-bed reactor. []

Q8: Are there alternative synthetic routes to 2,5-dimethylpyrazine derivatives?

A8: Yes, liguzinediol, a cardiac agent, can be synthesized by reacting 2,5-dimethylpyrazine with methanol in the presence of hydrogen peroxide, ferrous sulfate, and sulfuric acid. This method involves the formation of a pyrazine ring radical that undergoes substitution with a hydroxymethyl radical. []

Q9: How does 2,5-dimethylpyrazine interact with metal ions to form coordination compounds?

A9: 2,5-Dimethylpyrazine can act as a bridging ligand, coordinating to metal ions like zinc, cobalt, cadmium, nickel, and silver through its nitrogen atoms. [, , , , , , , , , , ] This leads to the formation of coordination polymers with diverse structural motifs, including chains, layers, and three-dimensional networks.

Q10: Can you provide an example of how 2,5-dimethylpyrazine influences the crystal structure of a coordination compound?

A10: In the crystal structure of diaquabis(2,6-dimethylpyrazine-κN)bis(thiocyanato-κN)cobalt(II) 2,5-dimethylpyrazine monosolvate [], the bulky methyl groups of 2,5-dimethylpyrazine hinder its coordination to the cobalt(II) center, leading to the preferential coordination of 2,6-dimethylpyrazine. Consequently, the 2,5-dimethylpyrazine molecules occupy cavities within the crystal lattice as solvent molecules.

Q11: How is 2,5-dimethylpyrazine typically analyzed in complex mixtures like food samples?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying 2,5-dimethylpyrazine in complex matrices. Solid-phase microextraction (SPME) is often employed as a sample preparation technique to extract volatile compounds, including 2,5-dimethylpyrazine, from the headspace of food samples. [, , , , , , ]

Q12: What is Aroma Extract Dilution Analysis (AEDA), and how is it used to study 2,5-dimethylpyrazine?

A12: AEDA is a technique used to determine the flavor dilution (FD) factor of volatile compounds, reflecting their relative contribution to the overall aroma profile. In the context of dry jujubes, AEDA helped determine the FD factor of 2,5-dimethylpyrazine, highlighting its role as a significant aroma-impact compound in certain cultivars. []

Q13: Has 2,5-dimethylpyrazine been explored for applications beyond flavor and fragrance?

A13: Research has explored the potential of 2,5-dimethylpyrazine in hydrogen storage applications. A system involving the reversible hydrogenation of 2,5-dimethylpyrazine to 2,5-dimethylpiperazine, catalyzed by an iridium complex, was shown to be capable of storing and releasing hydrogen. []

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